2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Overview
Description
2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an acetic acid moiety at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloropyrimidine with acetic acid in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-(4,6-Dichloropyrimidin-5-yl)acetic acid may involve large-scale chlorination processes followed by purification steps to isolate the desired product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
2-(4,6-Dichloropyrimidin-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,6-Dichloropyrimidin-5-yl)acetic acid include:
2-(4,6-Dichloropyrimidin-5-yl)ethanol: Similar structure with an ethanol group instead of acetic acid.
2-(4,6-Dichloropyrimidin-5-yl)amine: Contains an amine group instead of acetic acid.
2-(4,6-Dichloropyrimidin-5-yl)thiol: Contains a thiol group instead of acetic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWWRGPXYMGOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-89-7 | |
Record name | 2-(4,6-dichloropyrimidin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.